molecular formula C18H27NO3 B13843732 Benzyl 2-(5-oxooctan-4-ylamino)propanoate

Benzyl 2-(5-oxooctan-4-ylamino)propanoate

Katalognummer: B13843732
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: YJPNCWDCPPQJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(5-oxooctan-4-ylamino)propanoate is an organic compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a benzyl group, an amino group, and a propanoate ester, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-oxooctan-4-ylamino)propanoate typically involves the reaction of benzyl alcohol with 2-(5-oxooctan-4-ylamino)propanoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(5-oxooctan-4-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(5-oxooctan-4-ylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Benzyl 2-(5-oxooctan-4-ylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 2-(5-oxohexylamino)propanoate
  • Benzyl 2-(5-oxodecylamino)propanoate
  • Benzyl 2-(5-oxooctylamino)propanoate

Uniqueness

Benzyl 2-(5-oxooctan-4-ylamino)propanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

benzyl 2-(5-oxooctan-4-ylamino)propanoate

InChI

InChI=1S/C18H27NO3/c1-4-9-16(17(20)10-5-2)19-14(3)18(21)22-13-15-11-7-6-8-12-15/h6-8,11-12,14,16,19H,4-5,9-10,13H2,1-3H3

InChI-Schlüssel

YJPNCWDCPPQJEX-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)CCC)NC(C)C(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.